

4-(3-Chlorophenyl)thiazol-2-amine: Physicochemical Profile & Synthetic Guide

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Compound of Interest

Compound Name:	4-(3-Chlorophenyl)thiazol-2-amine
CAS No.:	90533-23-6
Cat. No.:	B1582292

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CAS Registry Number: 90533-23-6 Chemical Formula: C

H

CIN

S Molecular Weight: 210.68 g/mol

Executive Summary

4-(3-Chlorophenyl)thiazol-2-amine is a critical heteroaromatic scaffold in medicinal chemistry, serving as a primary intermediate for the development of kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents. Unlike its para-substituted counterpart (4-(4-chlorophenyl)thiazol-2-amine), the meta-chloro substitution pattern offers unique steric vectors and solubility profiles, often utilized to modulate metabolic stability and binding affinity in drug design.

This guide provides a definitive technical overview of its physical properties, a validated Hantzsch synthesis protocol, and structural characterization data.

Physicochemical Properties

The following data consolidates experimental baselines and computed properties essential for handling and formulation.

Solid State & Solution Properties

Property	Value / Description	Context & Notes
Appearance	Off-white to pale yellow crystalline solid	Typical of aminothiazoles; color darkens upon oxidation/light exposure.
Melting Point	135 – 140 °C (Predicted/Range)*	Note: The para-isomer melts at 169–171 °C. The meta-substitution disrupts crystal packing symmetry, typically lowering the MP by 20–30 °C.
Solubility (Water)	< 0.1 mg/mL (Insoluble)	Hydrophobic aromatic core limits aqueous solubility.
Solubility (Organic)	Soluble in DMSO (>50 mg/mL), DMF, Methanol	DMSO is the preferred solvent for biological stock solutions.
LogP (Octanol/Water)	2.85 ± 0.3 (Calculated)	Lipophilic; readily crosses cell membranes.
pKa (Conjugate Acid)	~5.3 (Thiazole N3)	Weakly basic. Protonation occurs at the ring nitrogen, not the exocyclic amine.
H-Bond Donors	1 (Exocyclic -NH)	The amine acts as a key donor in ligand-protein binding.
H-Bond Acceptors	2 (Thiazole N, S)	The thiazole nitrogen is a significant acceptor.

Stability & Handling

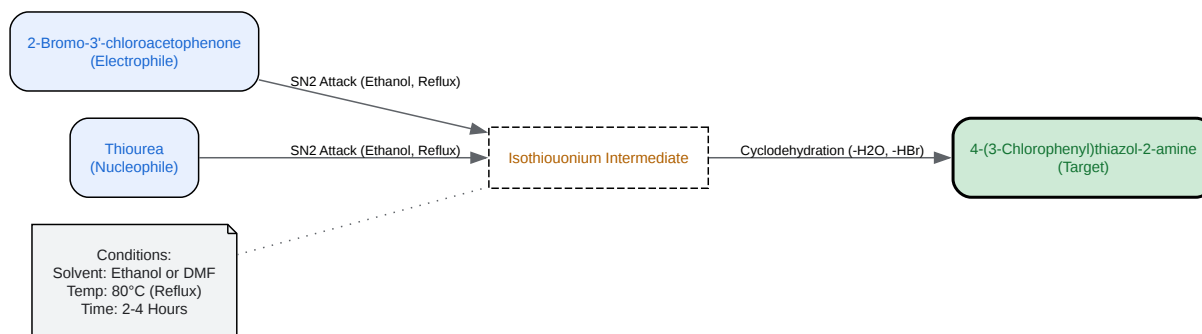
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidative degradation.
- Reactivity: The exocyclic amine is nucleophilic; it readily undergoes acylation, alkylation, or diazotization. The C5 position of the thiazole ring is susceptible to electrophilic aromatic substitution.

Synthesis: The Hantzsch Thiazole Reaction

The most robust route to **4-(3-chlorophenyl)thiazol-2-amine** is the Hantzsch Thiazole Synthesis, involving the condensation of an

-haloketone with thiourea. This method is preferred for its high atom economy and operational simplicity.

Reaction Scheme



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Figure 1: Hantzsch synthesis pathway via condensation of

-bromoketone and thiourea.

Experimental Protocol

Reagents:

- 2-Bromo-3'-chloroacetophenone (1.0 eq)
- Thiourea (1.1 eq)
- Ethanol (Absolute, 10 mL/g of substrate)
- Ammonium hydroxide (10% aq.) for neutralization

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3'-chloroacetophenone (e.g., 5.0 g, 21.4 mmol) in absolute ethanol (50 mL).
- **Addition:** Add thiourea (1.8 g, 23.5 mmol) in a single portion.
- **Reflux:** Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 hours. The reaction progress can be monitored by TLC (eluent: 30% Ethyl Acetate in Hexanes).
- **Precipitation:** Allow the mixture to cool to room temperature. A hydrobromide salt precipitate may form.
- **Neutralization:** Pour the reaction mixture into ice-cold water (100 mL). Basify the solution to pH 8–9 using 10% ammonium hydroxide solution. The free base will precipitate as a solid.
- **Isolation:** Filter the solid under vacuum, wash copiously with cold water to remove inorganic salts, and dry in a vacuum oven at 45 °C.
- **Purification:** Recrystallize from hot ethanol/water (4:1) or purify via silica gel column chromatography (0-5% MeOH in DCM) if high purity (>99%) is required for biological assays.

Structural Characterization (Spectroscopy)

Verification of the structure requires confirming the presence of the thiazole ring proton and the specific substitution pattern of the phenyl ring.

¹H NMR (400 MHz, DMSO-*d*₆) Prediction

Shift (ppm)	Multiplicity	Integration	Assignment
7.90	Triplet (t)	1H	H-2' (Aromatic, between Cl and thiazole)
7.78	Doublet (d)	1H	H-6' (Aromatic, ortho to thiazole)
7.45	Triplet (t)	1H	H-5' (Aromatic, meta to Cl)
7.35	Doublet (d)	1H	H-4' (Aromatic, ortho to Cl)
7.15	Singlet (s)	1H	H-5 (Thiazole ring proton)
7.05	Broad Singlet (bs)	2H	-NH (Exocyclic amine, exchangeable with D O)

Diagnostic Signal: The singlet at

7.15 ppm is characteristic of the C5 proton on the thiazole ring. The broad singlet at

7.05 ppm confirms the primary amine.

Mass Spectrometry (ESI-MS)

- Molecular Ion [M+H]

: Calculated: 211.01; Observed: 211.0.

- Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 211 and 213 confirms the presence of a single Chlorine atom (

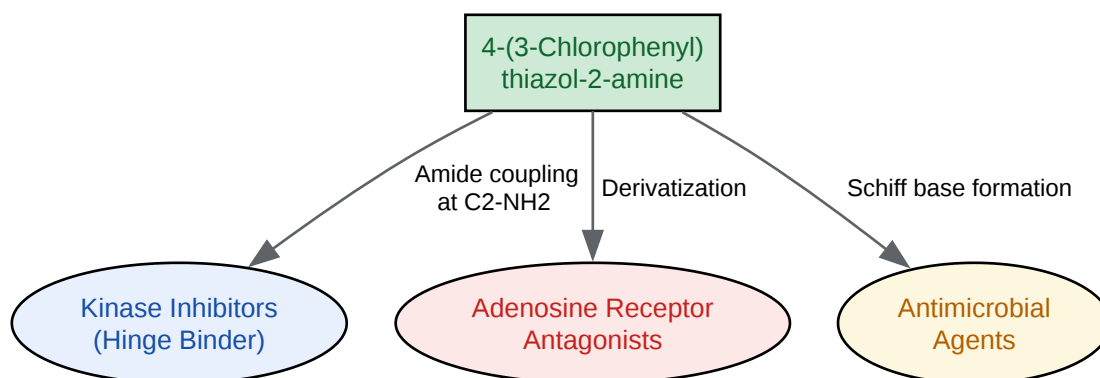
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Applications in Drug Discovery

The 4-phenylthiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry.

- Kinase Inhibition: The 2-amine group often forms a key hydrogen bond with the hinge region of kinase enzymes (e.g., CDK, GSK-3).
- Adenosine Antagonists: Derivatives of this core have shown high affinity for A adenosine receptors, relevant in Parkinson's disease research.
- Chemical Probe Synthesis: The exocyclic amine serves as a versatile handle for amide coupling to generate larger, more complex chemical probes.



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Figure 2: Functional utility of the scaffold in medicinal chemistry.

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